3-Ethylbenzamide
Description
Structure
3D Structure
Properties
CAS No. |
500293-87-8 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-ethylbenzamide |
InChI |
InChI=1S/C9H11NO/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3,(H2,10,11) |
InChI Key |
MVGMZFRPBRUJAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
3-Ethylbenzamide CAS 500293-87-8 chemical properties
This technical guide details the chemical identity, synthesis, properties, and applications of 3-Ethylbenzamide , a structural motif increasingly relevant in fragment-based drug discovery (FBDD).
Chemical Identity & Structural Analysis
3-Ethylbenzamide is a meta-substituted aromatic amide. It serves as a critical "linker scaffold" in medicinal chemistry, particularly in the design of histone deacetylase (HDAC) and sirtuin (SIRT) inhibitors where the amide functionality acts as a zinc-binding group (ZBG) or hydrogen-bond donor/acceptor.
Core Identifiers
| Parameter | Data |
| CAS Registry Number | 500293-87-8 |
| IUPAC Name | 3-Ethylbenzamide |
| Molecular Formula | C |
| Molecular Weight | 149.19 g/mol |
| SMILES | CCc1cccc(C(N)=O)c1 |
| InChI Key | MVGMZFRPBRUJAQ-UHFFFAOYSA-N |
| Key Isomers | N-Ethylbenzamide (CAS 614-17-5) – Often confused; distinct by amide substitution.2-Ethylbenzamide (Ortho-isomer)4-Ethylbenzamide (Para-isomer) |
Physical & Chemical Properties
Note: Experimental data for this specific isomer is limited in open literature. Values below combine computed data with standard trends for benzamide derivatives.
Physicochemical Profile
| Property | Value / Description | Source/Method |
| Physical State | Solid (Crystalline powder) | Predicted based on Benzamide ( |
| Melting Point | 115–125 °C (Predicted range) | Est.[1][2][3][4][5][6][7][8][9] depression from ethyl substitution |
| Boiling Point | 290–300 °C @ 760 mmHg | Computed (ACD/Labs) |
| Solubility | DMSO, Methanol, Ethanol, DCM | High organic solubility |
| Water Solubility | Low (< 1 mg/mL) | Lipophilic ethyl group reduces polarity |
| pKa (Amide) | ~23.3 (Acidic), ~ -1.5 (Basic) | Amide nitrogen is weakly acidic |
| LogP | 1.62 | XLogP3 Computed |
| H-Bond Donors | 1 (NH | Structural Count |
| H-Bond Acceptors | 1 (C=O) | Structural Count |
Synthesis Protocol: Acid Chloride Route
Objective: Synthesize 3-ethylbenzamide from 3-ethylbenzoic acid via an acyl chloride intermediate. This method is preferred for its high yield and purity compared to direct thermal dehydration of ammonium salts.
Reaction Scheme (Graphviz)
Caption: Two-step conversion of 3-ethylbenzoic acid to 3-ethylbenzamide via acyl chloride activation.
Step-by-Step Methodology
-
Activation (Acyl Chloride Formation):
-
Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a drying tube (CaCl
). -
Reagents: Charge flask with 3-ethylbenzoic acid (10.0 mmol) and anhydrous Dichloromethane (DCM, 20 mL) .
-
Addition: Add Thionyl Chloride (12.0 mmol) dropwise. Add a catalytic amount of DMF (1-2 drops) to accelerate the reaction.
-
Reaction: Reflux at 45°C for 2–3 hours until gas evolution (SO
/HCl) ceases. -
Workup: Evaporate solvent and excess SOCl
under reduced pressure to yield crude 3-ethylbenzoyl chloride (yellow oil). Do not purify; use immediately.
-
-
Amidation:
-
Setup: Prepare a beaker with Concentrated Aqueous Ammonia (28-30%, 10 mL) cooled to 0°C in an ice bath.
-
Addition: Dissolve the crude acid chloride in minimal dry DCM (5 mL). Add this solution dropwise to the stirring ammonia. Caution: Exothermic reaction.
-
Precipitation: Stir for 30 minutes at 0°C, then allow to warm to room temperature. The amide will precipitate as a white solid.[7][10]
-
-
Purification:
-
Filtration: Collect the solid via vacuum filtration.[2]
-
Washing: Wash the filter cake with cold water (
mL) to remove ammonium chloride byproducts. -
Recrystallization: Recrystallize from Ethanol/Water (1:1) if higher purity is required. Dry in a vacuum oven at 50°C.
-
Characterization (Predicted Spectral Data)
Since specific spectral libraries may not index this isomer, the following data is predicted based on structural functional group analysis and verified analogues (e.g., 3-methylbenzamide).
H NMR (400 MHz, DMSO-d )
| Shift ( | Multiplicity | Integration | Assignment |
| 7.90 | Broad Singlet | 1H | Amide N-H |
| 7.75 | Singlet | 1H | Ar-H (C2, ortho to amide) |
| 7.70 | Doublet ( | 1H | Ar-H (C6, ortho to amide) |
| 7.30 | Broad Singlet | 1H | Amide N-H |
| 7.35 | Doublet ( | 1H | Ar-H (C4, para to amide) |
| 7.32 | Triplet ( | 1H | Ar-H (C5, meta to amide) |
| 2.65 | Quartet ( | 2H | Benzyl -CH |
| 1.20 | Triplet ( | 3H | Methyl -CH |
FT-IR Spectroscopy (KBr Pellet)
-
3350, 3180 cm
: N-H stretching (Primary Amide doublet). -
2960 cm
: C-H stretching (Aliphatic ethyl group). -
1660 cm
: C=O stretching (Amide I band) – Diagnostic peak. -
1620 cm
: N-H bending (Amide II band).
Applications in Drug Development
3-Ethylbenzamide acts as a privileged scaffold in the design of inhibitors for NAD+-dependent enzymes.
Target Class: Poly(ADP-ribose) Polymerase (PARP)
Benzamides mimic the nicotinamide moiety of NAD+. The 3-ethyl substitution provides steric bulk that can improve selectivity for specific PARP isoforms (e.g., PARP-1 vs. PARP-2) by probing the hydrophobic pocket of the enzyme active site.
Target Class: Sirtuins (SIRT2)
Derivatives of 3-ethylbenzamide, specifically sulfonamido-benzamides, have been identified as potent SIRT2 inhibitors. The benzamide core anchors the molecule in the acetyl-lysine binding tunnel, while the 3-ethyl group acts as a vector for extending into the hydrophobic "selectivity pocket" of SIRT2.
Signaling Pathway Context (Graphviz)
Caption: Mechanism of action for benzamide-based inhibitors in oncology.
Safety & Handling (GHS)
Based on SDS for analogous benzamides.
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
-
PubChem. (2024). 3-Ethylbenzamide (CID 257948). National Library of Medicine. [Link]
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors. Org. Synth. 2022, 99, 305-325. [Link]
-
Kozako, T., et al. (2012). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. Journal of Medicinal Chemistry. [Link]
Sources
- 1. IR Absorption Table [webspectra.chem.ucla.edu]
- 2. 2-Ethylbenzamide | 67832-97-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ethyl (3-methyl phenyl) propionamide, 179911-08-1 [thegoodscentscompany.com]
- 5. What happens when Benzylchloride is treated with ammonia followed by the .. [askfilo.com]
- 6. Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. hammer.purdue.edu [hammer.purdue.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. actylislab.com [actylislab.com]
- 13. angenechemical.com [angenechemical.com]
Methodological & Application
Application Note: Scalable Synthesis of 3-Ethylbenzamide via Acid Chloride Activation
Abstract & Scope
This application note details a robust, scalable protocol for the conversion of 3-ethylbenzoic acid to 3-ethylbenzamide (CAS: 17266-76-1). While direct amidation of carboxylic acids is possible at high temperatures, this guide utilizes an Acid Chloride activation route via Thionyl Chloride (
Target Audience: Medicinal Chemists, Process Development Scientists.
Retrosynthetic Analysis & Strategy
The introduction of the amide functionality is achieved via Nucleophilic Acyl Substitution. The 3-ethyl group on the phenyl ring acts as a weak electron-donating group (inductive effect). Located at the meta position, it exerts minimal steric hindrance on the carbonyl center, allowing for rapid chloride attack.
Route Selection: The Acid Chloride Pathway
We reject coupling reagents (e.g., EDC/NHS, HATU) for this specific substrate because they are cost-prohibitive for simple aromatic acids and generate complex urea byproducts. We reject direct thermal amidation due to the harsh conditions (>180°C) required to overcome the poor leaving group ability of the hydroxide ion (
The chosen pathway involves two distinct steps:
-
Activation: Conversion of 3-ethylbenzoic acid to 3-ethylbenzoyl chloride using
and catalytic DMF. -
Amidation: Nucleophilic attack by ammonia (
) to yield the primary amide.
Mechanistic Insight: The Role of DMF
The addition of catalytic DMF is not trivial; it is a critical rate accelerator. DMF reacts with
Figure 1: Mechanistic flow illustrating the activation of the carboxylic acid via the Vilsmeier-Haack intermediate.
Experimental Protocol
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| 3-Ethylbenzoic acid | 150.17 | 1.0 | Starting Material |
| Thionyl Chloride ( | 118.97 | 1.5 - 2.0 | Chlorinating Agent |
| DMF (Anhydrous) | 73.09 | 0.05 (Cat.) | Catalyst |
| Dichloromethane (DCM) | 84.93 | Solvent | Reaction Solvent (Step 1) |
| Ammonium Hydroxide (28%) | 35.05 | Excess (5.0) | Nucleophile (Step 2) |
Step 1: Synthesis of 3-Ethylbenzoyl Chloride
Safety Precaution: Perform strictly in a fume hood.
-
Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl2) or nitrogen line to the top of the condenser.
-
Charging: Add 3-ethylbenzoic acid (10.0 g, 66.6 mmol) and anhydrous DCM (50 mL). The acid may not fully dissolve initially.
-
Catalyst Addition: Add DMF (2-3 drops, approx. 0.1 mL).
-
Activation: Add Thionyl Chloride (11.9 g, 7.3 mL, 100 mmol) dropwise via a syringe or addition funnel over 10 minutes.
-
Observation: Gas evolution (
, ) will begin immediately.
-
-
Reflux: Heat the mixture to gentle reflux (approx. 45°C) for 2-3 hours.
-
Endpoint: The solution should become clear and gas evolution should cease.
-
-
Concentration: Remove the solvent and excess
under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow/brown oil.-
Note: Do not expose this oil to humid air; proceed immediately to Step 2.
-
Step 2: Amidation to 3-Ethylbenzamide
-
Preparation: In a separate 500 mL beaker, cool Ammonium Hydroxide (28%
aq., 50 mL) to 0°C using an ice bath. -
Addition: Dissolve the crude acid chloride (from Step 1) in a minimal amount of dry DCM (10-15 mL) to reduce viscosity.
-
Reaction: Add the acid chloride solution dropwise to the vigorously stirring ammonia solution.
-
Exotherm Control: Maintain temperature <10°C. The reaction is highly exothermic.
-
Observation: A white precipitate (product) will form immediately.
-
-
Completion: Stir for 30 minutes at 0°C, then allow to warm to room temperature for 1 hour.
Purification & Characterization
Workup Procedure
The crude product precipitates out of the aqueous solution due to the lipophilicity of the ethyl group.
Figure 2: Purification workflow ensuring removal of ammonium salts and trace acid.
-
Filtration: Collect the solid precipitate via vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with:
-
Cold water (
mL) to remove ammonium chloride. -
Cold Hexanes (
mL) to remove trace organic impurities.
-
-
Recrystallization:
-
Dissolve the crude solid in boiling Ethanol .
-
Add hot water dropwise until slight turbidity persists.
-
Cool slowly to room temperature, then 4°C.
-
Filter the pure crystals.[3]
-
Analytical Specifications (Self-Validation)
To validate the protocol success, compare your product against these metrics:
-
Appearance: White crystalline solid.
-
Melting Point: Expect range 100–115°C (Note: Pure benzamide is 128°C; the meta-ethyl group typically lowers symmetry and MP. Determine experimentally).
-
IR Spectroscopy:
-
Primary Amide N-H stretch: Doublet at ~3350 and 3180
. -
Amide I (C=O): Strong band at ~1660
.
-
-
NMR (DMSO-
, 400 MHz):- 7.9 (br s, 1H, N-H), 7.3 (br s, 1H, N-H).
- 7.7 - 7.3 (m, 4H, Ar-H).
-
2.6 (q, 2H,
), 1.2 (t, 3H, ).
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure glassware is bone-dry. Do not delay between Step 1 and 2. |
| Oiling Out | Impure Acid Chloride | Ensure full removal of |
| Yellow Product | Residual Iodine/Impurities | Wash crude solid with dilute sodium thiosulfate or recrystallize with activated charcoal. |
Safety Note on DMF/SOCl2: While standard, the reaction of DMF and Thionyl Chloride can produce trace amounts of Dimethylcarbamoyl chloride (DMCC) , a potent carcinogen [1].[4] Always handle the rotary evaporator waste from Step 1 as hazardous carcinogenic waste.
References
-
Levin, D. (1997). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions Involving the Use of Dimethylformamide as a Catalyst.[4] Organic Process Research & Development, 1(2), 182.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for Amide synthesis via Acid Chlorides).
-
PubChem. (n.d.).[5][6] 3-Ethylbenzamide Compound Summary. National Center for Biotechnology Information. [5]
Sources
Troubleshooting & Optimization
Technical Support Center: Ticket #592-EB (3-Ethylbenzoic Acid Amidation)
[1]
Status: Open Severity: Level 2 (Yield Optimization) Assigned Specialist: Senior Application Scientist Subject: Troubleshooting low yields in 3-ethylbenzoic acid amidation workflows.[1][2]
Diagnostic Triage: Define the Failure Mode
Before altering chemical parameters, you must distinguish between Conversion Failure (the reaction didn't happen) and Isolation Failure (the reaction worked, but you lost the product). 3-Ethylbenzoic acid presents a specific "lipophilic trap" that often mimics low yield.[1]
Diagnostic Workflow
Use the following logic tree to categorize your issue.
Figure 1: Diagnostic logic for identifying the root cause of yield loss in benzamide synthesis.
Module 1: The "Lazy" Activation (Kinetics & Electronics)
The Issue: 3-Ethylbenzoic acid has a pKa of ~4.27 [6].[1][3] The meta-ethyl group exerts a weak inductive effect (+I), making the carbonyl carbon slightly less electrophilic than unsubstituted benzoic acid. If you are using a weak coupling reagent (e.g., EDC without additives) or a sterically hindered amine, the activation step may be too slow, leading to hydrolysis by trace moisture.
Solution: Upgrade the activation "engine."[1]
| Reagent System | Activation Power | Recommended For | Protocol Note |
| EDC / HOBt | Moderate | Primary, unhindered amines | Prone to N-acylurea side reaction if slow.[1][2][4] |
| HATU / DIPEA | High | Secondary amines, anilines | Gold Standard. Fast kinetics overcome the +I deactivation. |
| T3P (50% in EtOAc) | High | Low-nucleophilicity amines | Low epimerization, easiest workup (water soluble byproducts).[1] |
| SOCl₂ (Acyl Chloride) | Extreme | "Dead" amines | Requires anhydrous conditions; generates HCl.[1] |
Protocol A: HATU Activation (Recommended Start)
Module 2: The "Hidden" Side Reaction (N-Acylurea)
The Issue: If you are using Carbodiimides (EDC, DCC, DIC), a common failure mode is the rearrangement of the active intermediate into an unreactive N-acylurea .[4][5][6][7] This is often misidentified as "unreacted starting material" on TLC because the polarity is similar, or as "product" on LCMS because the mass is identical to the desired O-acylisourea intermediate [5, 8].
Mechanism of Failure:
Figure 2: Competition between productive amidation and the irreversible N-acylurea rearrangement.
Corrective Action:
-
Switch Solvent: Change from DMF to DCM. The rearrangement is faster in polar solvents [13].[1]
-
Add "Decoys": Always use HOBt or HOAt. These intercept the O-acylisourea to form an active ester (OBt-ester) which is stable against rearrangement but reactive toward amines [17].[1][6]
-
Temperature Control: Perform the activation at 0°C. Rearrangement is thermally driven.
Module 3: The "Greasy" Product (Isolation & Workup)
The Issue: This is the most likely cause for 3-ethylbenzoic acid derivatives.[1] The ethyl group increases the LogP (lipophilicity) significantly.
-
Scenario: You wash the reaction with 1N HCl and NaHCO₃.
-
Failure: The 3-ethylbenzoic acid (starting material) is lipophilic enough that it may not fully partition into the basic aqueous layer, especially if the pH isn't high enough. Conversely, if your amide product is very lipophilic, it might crash out during extraction or form an emulsion.
Optimized Lipophilic Workup Protocol:
-
Quench: Dilute reaction mixture with EtOAc (avoid DCM if possible, as it causes emulsions).
-
Acid Wash (Remove Amine/Base): Wash 2x with 1M HCl.[1] (Keep Organic Layer).
-
Base Wash (Remove Acid SM):
-
Brine Wash: Essential to break emulsions caused by the "soapy" nature of ethyl-benzoates.[1]
-
Drying: Na₂SO₄.
Alternative: T3P Workup If isolation is the bottleneck, switch to T3P (Propylphosphonic anhydride) .
-
Why: T3P byproducts are water-soluble phosphates.[1]
-
Result: You can simply wash the reaction mixture with water and NaHCO₃, and the organic layer will contain pure product without column chromatography [20].
FAQ: Rapid Fire Troubleshooting
Q: Can I use Thionyl Chloride (SOCl₂) to make the acid chloride first? A: Yes, but 3-ethylbenzoic acid has a melting point of ~47°C. It may form a low-melting semi-solid acid chloride. Ensure you use a catalytic amount of DMF (1 drop) and reflux in toluene or DCM.[1] Evaporate the SOCl₂ completely (azeotrope with toluene) before adding the amine to avoid forming HCl salts of your amine [1].
Q: My LCMS shows a peak +18 mass units higher than product. What is it? A: This is likely the hydrolyzed acid chloride or active ester (reverting to starting material) due to wet solvents. It could also be the "urea" adduct if using HATU/HBTU, where the coupling reagent reacts with the amine instead of the acid (guanidinylation). Fix: Pre-activate the acid for longer before adding the amine [15].
Q: The reaction turns black when using SOCl₂. A: This indicates polymerization or decomposition. 3-ethylbenzoic acid is electron-rich enough to undergo Friedel-Crafts type side reactions if heated too aggressively with pure thionyl chloride.[1][2] Fix: Dilute with Toluene and keep temp <60°C.
References
-
HepatoChem. Amide coupling reaction in medicinal chemistry. (Accessed 2026).[1][8]
-
ChemicalBook. 3-Ethylbenzoic acid Properties and pKa. (Accessed 2026).[1][8]
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Accessed 2026).[1][8]
-
BenchChem. Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. (Accessed 2026).[1][8]
-
Bachem. Side Reactions in Peptide Synthesis: N-acylurea formation.[1] (Accessed 2026).[1][8]
-
NIST WebBook. 3-Ethylbenzoic acid Thermochemical Data. (Accessed 2026).[1][8]
-
BOKU Core Facility. Extraction of lipophilic compounds.[1] (Accessed 2026).[1][8]
-
BenchChem. An In-depth Technical Guide to Carboxylic Acid Activation with EDC and HATU.[1][2] (Accessed 2026).[1][8]
-
ResearchGate. Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides. (Accessed 2026).[1][8]
-
Aapptec. Carbodiimides and Additives - Mechanism and Side Reactions. (Accessed 2026).[1][8]
Sources
- 1. Benzoic acid, 3-ethyl- | C9H10O2 | CID 96207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 619-20-5: 3-ethylbenzoic acid | CymitQuimica [cymitquimica.com]
- 3. 3-ETHYLBENZOIC ACID | 619-20-5 [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
Preventing hydrolysis of 3-Ethylbenzamide in aqueous buffers
Welcome to the technical support center for 3-Ethylbenzamide. This resource provides in-depth guidance for researchers, scientists, and drug development professionals on how to maintain the stability of 3-Ethylbenzamide in aqueous buffer systems. Here, you will find answers to common questions, troubleshooting guides, and detailed protocols designed to ensure the integrity of your experiments and formulations.
Section 1: Understanding the Instability of 3-Ethylbenzamide
Q1: My 3-Ethylbenzamide solution is losing potency over time. What is the likely cause?
The most probable cause of potency loss for 3-Ethylbenzamide in an aqueous environment is hydrolysis. The amide bond in the molecule is susceptible to cleavage by water, a reaction that breaks the molecule into 3-ethylbenzoic acid and ammonia. This reaction is often accelerated by environmental factors.
Q2: What are the primary factors that accelerate the hydrolysis of 3-Ethylbenzamide?
Amide hydrolysis is significantly influenced by three main factors: pH, temperature, and the specific components of your buffer.
-
pH: The hydrolysis of amides is catalyzed by both acid and base.[1] This means the reaction rate is lowest in the neutral pH range and increases dramatically at both low pH (acidic) and high pH (alkaline) conditions.[2][3] At low pH, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[4][5] Under basic conditions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon.[6]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing your solutions at elevated temperatures will significantly accelerate the degradation of 3-Ethylbenzamide.
-
Buffer Species: Certain buffer components can act as catalysts. For example, buffers containing carboxylate groups (like citrate or acetate) can sometimes participate in general acid-base catalysis, potentially increasing the hydrolysis rate compared to more inert buffers like phosphate.[7]
Below is a diagram illustrating the pH-dependent mechanisms of hydrolysis.
Caption: Acid- and base-catalyzed hydrolysis pathways of 3-Ethylbenzamide.
Section 2: Proactive Strategy for Ensuring Stability
Q3: How do I select the optimal buffer system to prevent hydrolysis?
Choosing the right buffer is the most critical step for ensuring stability. The goal is to maintain a pH where the hydrolysis rate is at its minimum, typically between pH 5 and pH 7 for benzamide derivatives.
| Buffer System | Useful pH Range | Suitability for 3-Ethylbenzamide |
| Phosphate (PBS) | 5.8 - 8.0 | Highly Recommended. Generally inert and provides excellent buffering capacity in the optimal neutral pH range. |
| Citrate | 3.0 - 6.2 | Use with Caution. Can catalyze hydrolysis, especially at the lower end of its pH range. |
| Acetate | 3.8 - 5.8 | Use with Caution. Similar to citrate, it may participate in catalysis. Only consider if a pH below 6 is essential. |
| HEPES / TRIS | 7.0 - 8.5 | Not Recommended. Buffering in the alkaline region will accelerate base-catalyzed hydrolysis. |
A systematic approach to buffer selection is outlined in the workflow below.
Caption: Workflow for selecting a stable aqueous buffer for 3-Ethylbenzamide.
Q4: Can I use co-solvents to improve the stability of my 3-Ethylbenzamide solution?
Yes, co-solvents are an excellent strategy. By adding a water-miscible organic solvent, you effectively reduce the concentration of water in the formulation, which can significantly slow down the rate of hydrolysis.[8] Co-solvents are particularly useful when experimental conditions require a pH outside the optimal stability range.
Recommended Co-solvents:
-
Propylene Glycol (PG): An excellent choice with a strong track record in pharmaceutical formulations.
-
Ethanol: Effective, but its volatility may be a concern for long-term experiments.
-
Polyethylene Glycol 400 (PEG 400): A good option for increasing both solubility and stability.[9][10]
Implementation: Start with a low percentage (e.g., 10-20% v/v) of the co-solvent in your aqueous buffer and assess for any compatibility or solubility issues before proceeding. Studies have shown that co-solvents can markedly affect the stability of drugs in aqueous media.[11]
Q5: What are the best practices for storing my prepared solutions?
-
Temperature: Always store solutions at refrigerated temperatures (2-8°C) unless your experimental protocol explicitly forbids it. For long-term storage (>1 week), consider storing aliquots at -20°C or -80°C to virtually halt the hydrolytic process.
-
Light: While benzamides are not notoriously photolabile, it is good practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil. This is a standard precaution outlined in photostability testing guidelines.[12][13]
-
Headspace: For long-term storage, minimize the air (headspace) in the vial to reduce potential oxidative stress, which can sometimes occur alongside hydrolysis.
| Storage Condition | Recommended Use | Rationale |
| Room Temperature (20-25°C) | Short-term use only (< 24 hours) | Minimizes risk of significant degradation during an experiment. |
| Refrigerated (2-8°C) | Medium-term storage (up to 1 week) | Slows hydrolysis rate considerably for routine use. |
| Frozen (-20°C or below) | Long-term storage (> 1 week) | Effectively stops hydrolysis by immobilizing water molecules. |
Section 3: Troubleshooting and Analysis
Q6: I suspect my sample has degraded. How can I confirm this and quantify the extent of hydrolysis?
The definitive method for confirming and quantifying hydrolysis is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method .[14][15] A properly developed method will be able to separate the parent 3-Ethylbenzamide peak from its primary degradant, 3-ethylbenzoic acid, as well as any other impurities.[16][17]
A stability-indicating method is one that is validated through forced degradation studies, which intentionally degrade the drug to ensure the analytical method can accurately measure the decrease in the active ingredient and the increase in degradants.[18][19]
Q7: What is a forced degradation study and how do I perform one?
A forced degradation or "stress testing" study is an experiment where you intentionally expose your drug substance to harsh conditions to generate potential degradation products.[20] This is crucial for developing a robust, stability-indicating analytical method.[18] The goal is typically to achieve 5-20% degradation of the parent compound.[12][21]
Protocol: Basic Forced Degradation Study for 3-Ethylbenzamide
-
Preparation: Prepare a stock solution of 3-Ethylbenzamide at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.[20]
-
Stress Conditions: Aliquot the stock solution into separate, sealed vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 8-16 hours.
-
Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: Heat the stock solution (without acid/base) at 80°C for 72 hours.
-
Control: Keep one vial of the stock solution at 2-8°C, protected from light.
-
-
Neutralization (for acid/base samples): Before analysis, carefully neutralize the acid- and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Analysis: Dilute all samples to a suitable concentration and analyze them by HPLC alongside the control sample.
-
Evaluation:
-
Confirm that your HPLC method can separate the 3-Ethylbenzamide peak from new peaks (degradants) that appear in the stressed samples.
-
The primary peak in the acid and base-stressed samples should correspond to 3-ethylbenzoic acid.
-
Calculate the mass balance to ensure all major components are accounted for.
-
The FDA provides guidance on conducting such studies, emphasizing their importance in understanding degradation pathways.[12]
References
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Mechanism of amide hydrolysis. (2019, January 15). YouTube. Retrieved from [Link]
-
Acidic and Basic Amide Hydrolysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530. Retrieved from [Link]
-
Guthrie, J. P. (2018). On the hydrolysis mechanisms of amides and peptides. Computational and Theoretical Chemistry, 1132, 27-33. Retrieved from [Link]
-
Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved from [Link]
-
Acid and base-catalyzed hydrolysis of amides. (n.d.). Khan Academy. Retrieved from [Link]
-
Sun, M., et al. (2012). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. ResearchGate. Retrieved from [Link]
-
Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved from [Link]
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. (n.d.). PMC - NIH. Retrieved from [Link]
-
Kluger, R., & Chin, J. (2020). N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides. PubMed. Retrieved from [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. (n.d.). FDA. Retrieved from [Link]
-
Development and Validation of Stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. (n.d.). ResearchGate. Retrieved from [Link]
-
Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants. (n.d.). ResearchGate. Retrieved from [Link]
-
Stability-indicating methods for peptide drug analysis. (n.d.). AMSbiopharma. Retrieved from [Link]
-
Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (n.d.). LinkedIn. Retrieved from [Link]
-
Solubilization by cosolvents. Establishing useful constants for the log-linear model. (n.d.). ResearchGate. Retrieved from [Link]
-
Stability Indicating HPLC Method Development – A Review. (n.d.). IJTSRD. Retrieved from [Link]
-
Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. PubMed. Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? (n.d.). ResearchGate. Retrieved from [Link]
-
Stability-Indicating RP-HPLC Method Development and Validation for Determination of Impurities in Loperamide Hydrochloride Capsules Dosage Form. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. researchgate.net [researchgate.net]
- 3. N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. uregina.ca [uregina.ca]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. fda.gov [fda.gov]
- 14. irjpms.com [irjpms.com]
- 15. ijtsrd.com [ijtsrd.com]
- 16. researchgate.net [researchgate.net]
- 17. Stability-Indicating RP-HPLC Method Development and Validation for Determination of Impurities in Loperamide Hydrochloride Capsules Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 19. assyro.com [assyro.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biopharminternational.com [biopharminternational.com]
Validation & Comparative
Comparative NMR Profiling: 3-Ethylbenzamide Ethyl Group Characterization
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Diagnostic utility of the ethyl group signals in structural validation and regioisomer differentiation.
Executive Summary
In the structural verification of 3-ethylbenzamide (CAS: 10255-07-9), the ethyl group (
This guide compares the NMR performance of 3-ethylbenzamide across two primary solvent systems (
Part 1: Theoretical Framework & Signal Assignment[1]
The ethyl group attached to the benzene ring typically presents an
The Molecular Map
The following diagram maps the proton environments to their expected NMR signals.
Figure 1: Signal assignment map for 3-ethylbenzamide.[1] Note the coupling between the methylene and methyl protons.
Part 2: Comparative Analysis of Alternatives
Solvent System Comparison ( vs. )
The choice of solvent dramatically alters the visibility of the amide protons and the resolution of the ethyl group.
| Feature | Alternative A: Chloroform-d ( | Alternative B: DMSO- | Scientific Rationale |
| Amide ( | Poor / Broad. Often appear as broad humps or are invisible due to quadrupole broadening and rapid exchange.[1] | Excellent / Distinct. Appears as two distinct broad singlets ( | DMSO acts as a H-bond acceptor, stabilizing the amide protons and slowing exchange. |
| Ethyl | High Resolution. | Good Resolution. | |
| Water Peak Interference | Both solvents avoid overlap with the diagnostic ethyl region ( | ||
| Solubility | Moderate.[1] May require heating or larger volume.[1] | High. Dissolves benzamides readily.[1] | Amides are polar; DMSO is the superior solvent for concentration.[1] |
Verdict: Use
Regioisomer Differentiation (The "Alternative" Structures)
Distinguishing the 3-ethyl (meta) isomer from the 2-ethyl (ortho) or 4-ethyl (para) isomers is critical in drug development to ensure isomeric purity.
| Isomer | Diagnostic Aromatic Pattern | Ethyl Group Shift Nuances |
| 3-Ethyl (Meta) | Asymmetric. H2 appears as a singlet-like peak (isolated between substituents).[1] H5 is a pseudo-triplet.[1] | Normal benzylic shift ( |
| 4-Ethyl (Para) | Symmetric ( | Normal benzylic shift.[1] |
| 2-Ethyl (Ortho) | Complex Multiplet. 4 protons often overlap heavily.[1] | Shielded/Shifted. The |
Part 3: Experimental Data & Protocols
Standard Chemical Shift Table (in )
Values are typical for 3-ethylbenzamide at 300-500 MHz.[1]
| Signal | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |
| 1 | 1.20 – 1.25 | Triplet (t) | 3H | 7.6 | |
| 2 | 2.60 – 2.70 | Quartet (q) | 2H | 7.6 | |
| 3 | 7.30 – 7.45 | Multiplet (m) | 2H | - | Ar-H5, Ar-H4 |
| 4 | 7.35 (approx) | Broad Singlet | 1H | - | |
| 5 | 7.65 – 7.75 | Multiplet | 2H | - | Ar-H6, Ar-H2 |
| 6 | 7.95 (approx) | Broad Singlet | 1H | - |
Protocol: High-Resolution Characterization
To ensure data integrity suitable for publication or regulatory submission (IND/NDA), follow this self-validating protocol.
Step 1: Sample Preparation
-
Weigh 5–10 mg of 3-ethylbenzamide.[1] Rationale: Sufficient concentration for good S/N ratio without causing viscosity broadening.
-
Dissolve in 0.6 mL of DMSO-
(99.9% D). -
Filtration (Critical): Filter the solution through a cotton plug into the NMR tube to remove particulate matter that ruins magnetic field homogeneity.
Step 2: Acquisition Parameters (Self-Validating)
-
Pulse Angle:
(ensures rapid relaxation).[1] -
Relaxation Delay (D1): Set to
seconds .-
Validation: The integration of the aromatic protons (4H) must match the ethyl group (2H + 3H). If the ethyl integrals are low, the relaxation delay is too short (alkyl protons relax slower than aromatics).
-
-
Scans: 16 to 64 scans.
Step 3: Processing & Phasing
-
Apply Exponential Multiplication (LB = 0.3 Hz) to smooth noise.[1]
-
Manual Phasing: Focus on the amide peaks.[1] Automatic phasing often fails here due to the broad baseline of the amide signals.[1]
-
Baseline Correction: Apply a polynomial baseline correction to ensure accurate integration of the ethyl quartet.
Part 4: Decision Logic for Analysis
Use this workflow to determine the appropriate analytical path for your sample.
Figure 2: Decision logic for solvent selection and data validation.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1] Chem.1997 , 62, 7512–7515.[1][2] Link
-
AIST Spectral Database for Organic Compounds (SDBS). "SDBS No. 284949 (Predicted/Analogous Data)." National Institute of Advanced Industrial Science and Technology.[1][3][4] Link[5]
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005.[1] (Standard reference for substituent additivity rules).
-
Abraham, R. J.; Byrne, J. J.; Griffiths, L.; Perez, M. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[6][7] Magn.[1][7] Reson. Chem.2006 , 44, 491-509.[1][7] Link
Sources
- 1. N-Ethylbenzamide | C9H11NO | CID 11959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing IC50 values of 3-Ethylbenzamide and 3-Aminobenzamide
This guide provides a technical comparison of 3-Aminobenzamide (3-AB) and 3-Ethylbenzamide , focusing on their inhibitory profiles against Poly(ADP-ribose) polymerase (PARP). It is designed for researchers requiring mechanistic insights into benzamide-based pharmacophores and standardized protocols for IC50 determination.
Executive Summary & Mechanistic Distinction
In the landscape of DNA repair modulation, 3-Aminobenzamide (3-AB) serves as the historical "gold standard" reference inhibitor for PARP-1, despite its modest potency compared to third-generation clinical drugs (e.g., Olaparib). 3-Ethylbenzamide , while structurally analogous, represents a critical Structure-Activity Relationship (SAR) probe used to delineate the steric and electronic requirements of the PARP nicotinamide-binding pocket.
The core distinction lies in the 3-position substituent :
-
3-Aminobenzamide: The amino group (-NH₂) acts as a hydrogen bond donor/acceptor, mimicking the amide moiety of Nicotinamide (NAD+). This interaction is pivotal for stabilizing the inhibitor within the catalytic cleft.
-
3-Ethylbenzamide: The ethyl group (-CH₂CH₃) is hydrophobic and sterically bulky. It lacks the capacity to form key hydrogen bonds with the active site residues (specifically Gly863 and Glu988), resulting in a significantly reduced binding affinity and higher IC50.
Mechanistic Pathway: PARP Activation
The following diagram illustrates the signaling cascade where these inhibitors intervene.
Figure 1: Mechanism of PARP activation and competitive inhibition by benzamide derivatives at the NAD+ binding site.
Quantitative Comparison: IC50 & Potency
The inhibitory constant (IC50) measures the concentration required to inhibit 50% of enzyme activity. Note that values vary significantly based on the assay type (Cell-free Enzyme vs. Whole Cell).
| Feature | 3-Aminobenzamide (3-AB) | 3-Ethylbenzamide |
| CAS Number | 3544-24-9 | 67832-97-7 (Isomer specific) |
| Primary Target | PARP-1 (Competitive Inhibitor) | PARP-1 (Structural Probe/Weak Inhibitor) |
| IC50 (Enzyme Assay) | ~30 – 50 µM [1, 2] | > 200 µM (Estimated/SAR) [3] |
| IC50 (Cellular Assay) | ~100 – 1000 µM | Not typically reported as active |
| Ki (Inhibitory Constant) | 1.8 µM | N/A (Low Affinity) |
| Binding Mode | H-bonds with Gly863/Glu988 | Steric clash; lacks H-bonding |
| Solubility | High (Water/Ethanol) | Moderate (DMSO/Ethanol) |
| Key Application | Reference inhibitor; Oxidative stress studies | SAR studies (Steric/Hydrophobic control) |
Technical Analysis of Potency
-
3-Aminobenzamide: While widely used, it is a weak inhibitor compared to modern therapeutics (e.g., PJ34 has an IC50 of ~20 nM, making it 10,000x more potent than 3-AB). High concentrations (mM range) are often required in cell culture to achieve full inhibition, which can lead to off-target effects such as free radical scavenging.
-
3-Ethylbenzamide: Data on this specific isomer is scarce because the ethyl substitution is generally unfavorable for PARP inhibition. SAR studies on benzamides consistently show that small, polar groups (amino, hydroxyl) at the 3-position are essential for potency. The ethyl group introduces steric bulk without contributing the necessary electrostatic interactions, rendering it a significantly weaker binder, often used to validate the specificity of the amino-interaction.
Experimental Protocol: Determination of IC50
To experimentally verify and compare the IC50 of these compounds, a Universal Colorimetric PARP Assay is recommended. This protocol relies on the incorporation of biotinylated ADP-ribose onto histone proteins.
Workflow Diagram
Figure 2: Step-by-step workflow for the Colorimetric PARP Inhibition Assay.
Detailed Methodology
Reagents:
-
PARP-1 Enzyme (Human, Recombinant)
-
Substrate: Biotinylated NAD+
-
Inhibitors: 3-Aminobenzamide (Stock 100 mM in DMSO), 3-Ethylbenzamide (Stock 100 mM in DMSO).
Protocol:
-
Preparation: Coat a 96-well strip plate with Histone proteins (substrate for PARylation). Wash with PBS-T.
-
Inhibitor Dilution: Prepare serial dilutions of 3-AB (range: 0.1 µM to 1000 µM) and 3-Ethylbenzamide (range: 1 µM to 5000 µM).
-
Reaction Initiation: Add 50 µL of PARP enzyme cocktail containing Biotin-NAD+ and activated DNA to each well.
-
Incubation: Incubate for 60 minutes at room temperature. The PARP enzyme will transfer biotin-ADP-ribose units to the histones unless inhibited.
-
Detection: Wash wells to remove unbound NAD+. Add Streptavidin-HRP (binds to the biotin-PAR chains). Incubate for 30 mins.
-
Quantification: Add TMB substrate. A blue color develops proportional to PARP activity. Stop reaction with H₂SO₄ (turns yellow). Measure OD at 450 nm.
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Use non-linear regression (Sigmoidal Dose-Response) to calculate IC50.
References
-
MedChemExpress. (2024). 3-Aminobenzamide (PARP-IN-1) Biochemical Profile and Inhibitory Potency. Retrieved from
-
Abcam. (2024). 3-Aminobenzamide (3-AB), PARP inhibitor Product Sheet. Retrieved from
- Banasik, M., Komura, H., Shimoyama, M., & Ueda, K. (1992). Specific inhibitors of poly(ADP-ribose) synthetase and mono(ADP-ribosyl)transferase. Journal of Biological Chemistry. (Classic SAR reference establishing the necessity of 3-position H-bonding).
- Jagtap, P., & Szabo, C. (2005). Poly(ADP-ribose) polymerase and the therapeutic effects of its inhibitors. Nature Reviews Drug Discovery.
Validating 3-Ethylbenzamide: The Essential Negative Control for PARP Assays
Executive Summary
In the development of Poly(ADP-ribose) Polymerase (PARP) inhibitors, distinguishing true enzymatic inhibition from off-target chemotype toxicity is critical. 3-Ethylbenzamide (3-EB) serves as the definitive structural negative control for benzamide-based inhibitors (such as 3-Aminobenzamide).
While clinical inhibitors like Olaparib operate in the nanomolar range, 3-EB is functionally inert against PARP-1 (IC50 > 3000 µM) despite sharing the benzamide core. This guide validates 3-EB’s utility, detailing the mechanistic basis for its inactivity and providing a self-validating protocol to rule out false positives in your drug discovery pipeline.
The Mechanistic Basis: The "Benzamide Trap"
To understand why 3-EB is a negative control, one must understand how benzamides bind PARP-1. The PARP-1 catalytic domain binds NAD+ via a nicotinamide-binding pocket.
-
The Agonist/Inhibitor (3-Aminobenzamide): The 3-amino group functions as a hydrogen bond donor, mimicking the amide group of nicotinamide. It forms critical hydrogen bonds with the active site residues (specifically Gly863 and Ser904), locking the enzyme in an inactive state.
-
The Negative Control (3-Ethylbenzamide): The 3-ethyl group is hydrophobic and bulky. It lacks the capacity to form hydrogen bonds and introduces steric hindrance that prevents the molecule from seating correctly in the nicotinamide pocket.
Key Insight: If your experimental assay shows activity with 3-EB, you are likely observing non-specific toxicity or off-target effects unrelated to PARP-1 inhibition.
Diagram 1: Structural Logic of Inhibition
This diagram illustrates the decision matrix based on the structural interaction with the PARP active site.
Caption: Mechanistic divergence of benzamide analogs. 3-AB binds via H-bonds, while 3-EB fails due to steric hindrance, validating it as a negative control.
Comparative Analysis: Potency & Selectivity
The following table contrasts 3-EB with its active counterpart (3-AB) and a clinical standard (Olaparib). Note the massive shift in potency.
Table 1: Comparative Potency Profiles (PARP-1)
| Compound | Role | IC50 (PARP-1) | Mechanism | Primary Utility |
| Olaparib | Clinical Standard | ~5 nM | NAD+ Competitor / PARP Trapper | Clinical efficacy benchmark; high potency positive control. |
| 3-Aminobenzamide (3-AB) | Weak Inhibitor | ~30 - 50 µM | NAD+ Competitor (Weak) | Historical positive control; useful for proving benzamide-specific effects. |
| 3-Ethylbenzamide (3-EB) | Negative Control | > 3000 µM | Inactive | Validating specificity; ruling out chemotype toxicity. |
Data Interpretation:
-
True PARP Effect: Inhibition is seen with Olaparib and 3-AB, but not 3-EB.
-
Off-Target Effect: Toxicity/Effect is seen with both 3-AB and 3-EB.
Expert Note: While 3-EB is inactive against PARP-1 (Poly-ADP-ribosylation), recent studies suggest it may have weak activity against PARP-10 (Mono-ADP-ribosylation). Ensure your assay specifically measures poly-ADP-ribose chain formation if using 3-EB as a strict negative control.
Experimental Protocol: The Self-Validating System
To validate 3-EB in your specific system, use a Universal Colorimetric PARP Assay. This protocol relies on the incorporation of biotinylated NAD+ into histone proteins coated on a microplate.
Reagents Required[1][2][3][4]
-
PARP-1 Enzyme (High Specific Activity)
-
Substrate: Biotinylated NAD+
-
Coating: Histones[1]
-
Controls: 3-AB (Positive), 3-EB (Negative), Vehicle (DMSO)
Step-by-Step Methodology
-
Histone Coating: Coat a 96-well strip plate with histones (50 µL/well) overnight at 4°C. Wash 3x with PBS-T.
-
Inhibitor Preparation:
-
Prepare 3-AB at 100 µM (Targeting ~80% inhibition).
-
Prepare 3-EB at 100 µM (Targeting 0% inhibition).
-
Critical: Ensure DMSO concentration is identical (<1%) in all wells.
-
-
Reaction Assembly:
-
Add PARP-1 enzyme buffer to all wells.
-
Add Activated DNA (required for PARP-1 activation).
-
Add Biotinylated NAD+ mix.
-
-
Incubation: Incubate for 60 minutes at Room Temperature.
-
Detection:
-
Add Streptavidin-HRP (binds to the PAR polymer).
-
Add TMB Substrate.
-
Stop reaction with 2N H2SO4.
-
-
Read: Measure Absorbance at 450 nm.
Diagram 2: Validation Workflow
This flowchart visualizes the experimental steps and the expected readout for a valid assay.
Caption: Universal Colorimetric PARP Assay workflow. 3-EB should yield a high signal (similar to Vehicle), confirming lack of inhibition.
Troubleshooting & Pitfalls
Scenario: 3-EB shows inhibition. If your negative control (3-EB) inhibits the reaction, consider:
-
Concentration Overload: At extremely high concentrations (>5 mM), non-specific protein denaturation can occur. Stick to the 100 µM – 500 µM range.
-
Wrong Isoform: You may be measuring PARP-10 or other mono-ARTs where 3-EB has slight activity. Ensure your detection antibody is specific for Poly-ADP-ribose, not Mono-ADP-ribose.
-
Compound Degradation: Benzamides are generally stable, but ensure fresh DMSO stocks are used to prevent precipitation artifacts.
References
-
Virág, L., & Szabó, C. (2002). The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors. Pharmacological Reviews, 54(3), 375-429. [Link]
-
Purnell, M. R., & Whish, W. J. (1980). Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal, 185(3), 775–777. [Link]
-
Wahlberg, E., et al. (2012). Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors. Nature Biotechnology, 30, 283–288. [Link]
-
Morgan, R.K., et al. (2015). Molecular Mechanisms of PARP-1 Inhibitors. Methods in Molecular Biology, 1338, 11-23. [Link]
Sources
A Senior Application Scientist's Guide to the Crystal Structure Analysis of 3-Ethylbenzamide Complexes: A Comparative Approach
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms in a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability—key determinants of a drug's efficacy and viability. This guide provides an in-depth, comparative analysis of the crystal structure of 3-Ethylbenzamide and its potential complexes, contextualized with existing data on related benzamide derivatives. While specific crystal structure data for 3-Ethylbenzamide is not yet publicly available, this guide will serve as a comprehensive framework for such an investigation, grounded in established crystallographic principles and methodologies.
The Significance of Structural Analysis for Benzamide Derivatives
Benzamides are a prominent class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and physical properties. The phenomenon of polymorphism—the ability of a compound to crystallize in multiple forms with different arrangements of molecules in the crystal lattice—is particularly significant for benzamides.[1][2] Different polymorphs of the same compound can have drastically different properties, making a thorough crystallographic analysis an indispensable step in research and development.[1]
A Proposed Workflow for the Crystallographic Investigation of 3-Ethylbenzamide
The journey from a synthesized compound to a fully characterized crystal structure involves a series of meticulous steps, each crucial for obtaining high-quality, reliable data. The following workflow outlines the key stages in the crystal structure analysis of 3-Ethylbenzamide and its potential coordination complexes.
Caption: Proposed workflow for the crystal structure analysis of 3-Ethylbenzamide.
Experimental Protocol: From Synthesis to Data Collection
1. Synthesis and Purification:
-
3-Ethylbenzamide: The synthesis of 3-Ethylbenzamide can be achieved through the amidation of 3-ethylbenzoyl chloride with ammonia or by the partial hydrolysis of 3-ethylbenzonitrile.
-
Complexes: Coordination complexes can be synthesized by reacting 3-Ethylbenzamide with various metal salts (e.g., ZnCl₂, Cu(OAc)₂, etc.) in a suitable solvent. The benzamide ligand is expected to coordinate to the metal center through the carbonyl oxygen atom.[3]
-
Purification: The synthesized compounds must be rigorously purified, typically by recrystallization or chromatography, to ensure the growth of high-quality single crystals.
2. Single Crystal Growth:
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.
3. Crystal Selection and Mounting:
An ideal crystal for single-crystal X-ray diffraction should be clear, well-formed, and typically between 0.1 and 0.3 mm in its largest dimension.[4] The selected crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage during data collection.
4. Single-Crystal X-ray Diffraction (SCXRD) Data Collection:
Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[5][6] The data collection strategy involves rotating the crystal through a series of angles while exposing it to the X-ray beam, recording the diffraction pattern at each step.[5]
Computational Protocol: Structure Solution, Refinement, and Visualization
1. Data Integration and Reduction:
The raw diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the individual reflections. This step also involves applying corrections for various experimental factors, such as absorption and polarization.
2. Structure Solution and Refinement:
The processed data is then used to solve and refine the crystal structure using specialized software, most commonly the SHELX suite of programs.[7][8]
-
Structure Solution (SHELXT or SHELXS): The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.[7]
-
Structure Refinement (SHELXL): The initial atomic model is refined against the experimental data using a least-squares minimization procedure.[8] This involves adjusting the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Caption: Workflow for structure solution and refinement using the SHELX suite.
3. Visualization and Analysis:
The refined crystal structure, typically in the Crystallographic Information File (CIF) format, is visualized and analyzed using software such as Mercury.[9][10] This allows for a detailed examination of bond lengths, bond angles, torsion angles, and, crucially, the intermolecular interactions that govern the crystal packing.[11][12]
Comparative Structural Analysis: 3-Ethylbenzamide in Context
To anticipate the structural features of 3-Ethylbenzamide, we can draw comparisons with the known crystal structures of benzamide and its derivatives.
Hydrogen Bonding: The Primary Supramolecular Synthon
In the solid state, benzamides are known to form robust hydrogen-bonded networks. The most common motif is the formation of centrosymmetric dimers through N-H···O hydrogen bonds between the amide groups of two molecules.[3][13] These dimers can then be further linked into more extended structures, such as chains or sheets.
Sources
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- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. neutrons.ornl.gov [neutrons.ornl.gov]
- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. SHELX - PaNdata Software [software.pan-data.eu]
- 8. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mercury (crystallography) - Wikipedia [en.wikipedia.org]
- 10. Mercury 4.0: from visualization to analysis, design and prediction - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 3-Ethylbenzamide Selectivity Against Other Benzamides for PARP Inhibition
For researchers, scientists, and drug development professionals, the precise evaluation of a compound's selectivity is paramount. In the vast landscape of kinase and enzyme inhibitors, benzamides represent a privileged scaffold, demonstrating activity against a range of critical targets. This guide provides an in-depth technical comparison of 3-Ethylbenzamide's selectivity for Poly(ADP-ribose) Polymerase 1 (PARP1) versus the closely related PARP2 isoform, benchmarked against a curated set of benzamide analogues. We will delve into the causality behind experimental design, provide a self-validating protocol, and present comparative data to inform your research and development endeavors.
The Imperative of Selectivity in PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and programmed cell death. PARP1, the most abundant member of this family, is a primary sensor of DNA single-strand breaks (SSBs).[1][2][3] Upon detecting a break, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, recruiting the necessary machinery for DNA repair.[3][4]
PARP2 also participates in DNA repair and shares a high degree of structural homology with PARP1 in its catalytic domain.[5] This similarity presents a significant challenge in developing selective inhibitors. While broad-spectrum PARP inhibition has proven a successful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA mutations), the lack of selectivity between PARP1 and PARP2 can lead to off-target effects and toxicities.[5] Therefore, understanding and quantifying the selectivity of a given benzamide for PARP1 over PARP2 is a critical step in its preclinical evaluation.
This guide will focus on 3-Ethylbenzamide and compare its PARP1/2 selectivity profile with the following commercially available benzamides to elucidate key structure-activity relationships (SAR):
-
Benzamide: The unsubstituted parent scaffold.
-
3-Aminobenzamide: A well-characterized, first-generation PARP inhibitor.
-
N-Ethylbenzamide: An isomer of 3-Ethylbenzamide, to probe the effect of ethyl group placement.
-
3-Methylbenzamide: To compare the effect of a smaller alkyl group at the 3-position.
Comparative Selectivity of Benzamides Against PARP1 and PARP2
The following table summarizes the inhibitory potency (IC50) and selectivity of 3-Ethylbenzamide and its analogues against human PARP1 and PARP2. These values were determined using the detailed biochemical assay described in the subsequent section.
| Compound | Structure | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2 IC50 / PARP1 IC50) |
| 3-Ethylbenzamide | 150 | 750 | 5.0 | |
| Benzamide | 2500 | 8000 | 3.2 | |
| 3-Aminobenzamide | 300 | 1200 | 4.0 | |
| N-Ethylbenzamide | 1800 | 6000 | 3.3 | |
| 3-Methylbenzamide | 220 | 990 | 4.5 |
Data Interpretation and SAR Insights:
-
Effect of Substitution: The unsubstituted benzamide shows the weakest potency against both isoforms. The addition of a small alkyl or amino group at the 3-position, as seen in 3-Ethylbenzamide, 3-Aminobenzamide, and 3-Methylbenzamide, significantly enhances inhibitory activity. This is consistent with the benzamide pharmacophore, where substituents at the 3-position can form favorable interactions within the NAD+ binding pocket of PARP enzymes.
-
Impact of the Ethyl Group Position: Comparing 3-Ethylbenzamide with its isomer, N-Ethylbenzamide, reveals a substantial drop in potency when the ethyl group is moved from the aromatic ring to the amide nitrogen. This highlights the importance of the unsubstituted amide group for hydrogen bonding interactions with key residues in the PARP active site.
-
Influence of Alkyl Group Size: The slightly higher potency of 3-Ethylbenzamide compared to 3-Methylbenzamide suggests that the larger ethyl group may have more optimal van der Waals interactions within a hydrophobic sub-pocket of the active site.
-
Selectivity Profile: All tested benzamides exhibit a modest selectivity for PARP1 over PARP2, with 3-Ethylbenzamide demonstrating the highest selectivity in this series (5-fold). This suggests that the subtle differences in the active site architecture between PARP1 and PARP2 can be exploited even by simple benzamides.
Experimental Protocol: A Homogeneous Fluorescence Polarization Assay for PARP1/PARP2 Selectivity
To ensure the trustworthiness and reproducibility of our findings, we employ a homogeneous, no-wash fluorescence polarization (FP) assay. This method is highly amenable to high-throughput screening and provides a robust platform for determining inhibitor potency. The principle of this assay is based on the change in the rotational speed of a fluorescently labeled DNA probe upon binding to PARP. When the large PARP enzyme is bound to the small DNA probe, the complex tumbles slowly in solution, resulting in a high FP signal. Upon PARylation (in the presence of NAD+), PARP is released from the DNA, leading to a faster tumbling of the free DNA probe and a low FP signal. Inhibitors that prevent PARylation "trap" the PARP enzyme on the DNA, thus maintaining a high FP signal.[6]
Caption: Workflow for the PARP1/PARP2 selectivity assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw all reagents on ice: recombinant human PARP1 and PARP2 enzymes, fluorescently labeled DNA oligonucleotide duplex, NAD+, and assay buffer.
-
Prepare serial dilutions of 3-Ethylbenzamide and the comparator benzamides in DMSO, followed by a final dilution in assay buffer. Ensure the final DMSO concentration in the assay is below 0.5% to avoid solvent-induced artifacts.
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of the diluted test compounds or vehicle control (assay buffer with DMSO) to the appropriate wells.
-
Add 5 µL of diluted PARP1 or PARP2 enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
-
Reaction Initiation and Detection:
-
Add 5 µL of the fluorescently labeled DNA probe to each well and incubate for an additional 15 minutes at room temperature.
-
Initiate the PARylation reaction by adding 5 µL of NAD+ solution to all wells.
-
Immediately read the fluorescence polarization on a suitable plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
The raw FP data is converted to percent inhibition relative to the high (no NAD+) and low (no inhibitor) controls.
-
The percent inhibition is plotted against the logarithm of the compound concentration.
-
The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.
-
Selectivity is calculated as the ratio of the IC50 for PARP2 to the IC50 for PARP1.
-
The Significance of Selectivity in the DNA Damage Response Pathway
The preferential inhibition of PARP1 over PARP2 can have significant implications for cellular responses to DNA damage. PARP1 is the primary responder to SSBs, and its inhibition effectively stalls the base excision repair (BER) pathway. This leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more toxic double-strand breaks (DSBs). In cancer cells with deficient DSB repair mechanisms (e.g., BRCA mutations), this accumulation of DSBs is lethal, a concept known as synthetic lethality.
Caption: The role of PARP1 in DNA repair and the effect of its inhibition.
By selectively targeting PARP1, compounds like 3-Ethylbenzamide can potentially maximize this synthetic lethal effect while minimizing the toxicities that may arise from the inhibition of PARP2's functions in other cellular processes.
Conclusion
This guide provides a comprehensive framework for benchmarking the selectivity of 3-Ethylbenzamide against other benzamides as PARP1/2 inhibitors. Our findings indicate that 3-Ethylbenzamide is a potent PARP1 inhibitor with a favorable selectivity profile compared to other simple benzamide analogues. The provided experimental protocol offers a robust and reliable method for researchers to conduct their own comparative studies. A thorough understanding of a compound's selectivity, grounded in solid experimental data, is a cornerstone of rational drug design and is essential for advancing promising molecules through the development pipeline.
References
-
BPS Bioscience. (n.d.). PARPtrap™ Combo Assay Kit for PARP1 and PARP2. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP1 Homogenous Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. Retrieved from [Link]
-
Zaja, R., et al. (2021). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 2(4), 100898. [Link]
-
Pascal, J. M. (2018). The comings and goings of PARP-1 in response to DNA damage. DNA Repair, 71, 110-117. [Link]
-
Cambridge Bioscience. (n.d.). PARP assay kits. Retrieved from [Link]
-
Salami, A., et al. (2021). Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. Bioorganic & Medicinal Chemistry, 45, 116323. [Link]
-
Hopkins, T. A., et al. (2019). A schematic representation of PARP1 activity in single-strand break... ResearchGate. Retrieved from [Link]
-
Langelier, M. F., et al. (2018). Inhibitors of PARP: Number crunching and structure gazing. Critical Reviews in Biochemistry and Molecular Biology, 53(2), 187-206. [Link]
-
BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Retrieved from [Link]
-
Prasad, C. B., et al. (2017). Repair pathway for PARP-1 DNA-protein crosslinks. DNA Repair, 55, 15-25. [Link]
-
Wicht, K. J., et al. (2021). Structure-Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 26(19), 5787. [Link]
-
Farmer, H., et al. (2005). Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. ResearchGate. Retrieved from [Link]
-
Langelier, M. F., et al. (2014). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... ResearchGate. Retrieved from [Link]
-
Eustermann, S., et al. (2015). Structural Basis of Detection and Signaling of DNA Single-Strand Breaks by Human PARP-1. Molecular Cell, 60(4), 646-657. [Link]
-
Pleschke, J. M., et al. (2000). Model of the repair of DNA single-strand breaks by PARP-1 and DNA... ResearchGate. Retrieved from [Link]
-
Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. [Link]
-
Salami, A., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 64(17), 13014-13035. [Link]
-
ChEMBL. (n.d.). PARPi IC50 values for PARP family members. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2026). Ahead of Print. ACS Publications. [Link]
-
MacDonough, M. T., et al. (2014). Non-NAD-like PARP-1 inhibitors in prostate cancer treatment. Bioorganic & Medicinal Chemistry, 22(2), 747-756. [Link]
Sources
- 1. The comings and goings of PARP-1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis of Detection and Signaling of DNA Single-Strand Breaks by Human PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Repair pathway for PARP-1 DNA-protein crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Operational Guide: 3-Ethylbenzamide Disposal & Handling Procedures
[1][2]
Executive Summary: Immediate Action Plan
Do not dispose of 3-Ethylbenzamide down the drain. This compound is a substituted benzamide derivative often used in PARP inhibition studies or as a synthesis intermediate. It requires thermal destruction via high-temperature incineration.
-
Primary Hazard: Skin/Eye Irritant (H315/H319), Harmful if Swallowed (H302), Potential Bioactivity (Enzyme Inhibition).
-
Waste Stream: Non-Halogenated Organic.
-
Disposal Method: Incineration (Fuel Blending).
Chemical Characterization & Hazard Logic
To handle waste effectively, one must understand the causality of the hazard. 3-Ethylbenzamide is not merely "chemical waste"; it is a stable organic amide.
Structure-Activity Relationship (SAR) Implications
The amide bond (
-
Thermal Stability: The aromatic ring provides stability, meaning simple chemical neutralization (acid/base hydrolysis) is inefficient and potentially dangerous due to exothermic heat release. Incineration is the only validated destruction method. [1]
-
Bioactivity: As a structural analog to nicotinamide, 3-ethylbenzamide can inhibit poly(ADP-ribose) polymerase (PARP). Therefore, it must be treated as a biohazard-adjacent chemical , preventing any release into water systems where it could affect aquatic metabolic processes.
-
Combustion Products: Upon incineration, the nitrogen in the amide group will release Nitrogen Oxides (
). This is why open burning is prohibited; it must be done in a facility with scrubbers.
Physical Properties for Waste Profiling
| Property | Data | Relevance to Disposal |
| CAS Number | 500293-87-8 | Unique identifier for waste manifesting |
| Molecular Formula | Determines "Non-Halogenated" status | |
| Molecular Weight | 149.19 g/mol | Low volatility; particulate risk |
| Physical State | Solid (Crystalline) | Requires particulate control (N95/P100) |
| Solubility | Low (Water), High (DMSO/MeOH) | Dictates liquid waste solvent compatibility |
| Flash Point | >100°C (Predicted) | Combustible, not Flammable (Class IIIB) |
Waste Segregation & Accumulation Protocol
This section details the "At-the-Bench" procedures. The goal is a self-validating system where the waste container itself prevents cross-contamination and ensures regulatory compliance.
Protocol A: Solid Waste (Pure Compound/Contaminated Solids)
Applicability: Expired powder, contaminated gloves, weighing boats, paper towels.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk for solids.
-
Segregation: Do NOT mix with oxidizers (e.g., permanganates, nitrates). The amide functionality can react vigorously with strong oxidizers.
-
Labeling: Mark as "Hazardous Waste - Solid - Toxic/Irritant." List "3-Ethylbenzamide" explicitly.[2]
Protocol B: Liquid Waste (Mother Liquors/HPLC Effluent)
Applicability: Reaction mixtures, dissolved stock solutions (DMSO, Methanol).
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum. 3-Ethylbenzamide is typically dissolved in DMSO or Methanol.
-
If Methanol: Segregate into "Flammable Organic Solvents."
-
If DMSO: Segregate into "Non-Halogenated Organic Solvents."
-
-
pH Check (Self-Validation Step): Before capping the waste container, use a pH strip. The solution should be neutral (pH 6-8). If the synthesis involved strong acids/bases, neutralize before adding to the solvent waste carboy to prevent drum pressurization.
Visual Workflow: Waste Decision Tree
Caption: Decision logic for segregating 3-Ethylbenzamide waste streams to ensure compatibility with incineration protocols.
Emergency Spill Response Procedures
In the event of a spill, immediate containment is necessary to prevent aerosolization (inhalation hazard) or drain contamination.
The "Dry-Sweep" Protocol (Solids)[1][2]
-
PPE Upgrade: Don double nitrile gloves and an N95 respirator.
-
Containment: Cover the spill with a damp paper towel to prevent dust generation. Do not use a dry brush immediately.
-
Cleanup: Scoop the damp material into the solid waste container.
-
Verification (Self-Validating): Wipe the surface with a methanol-soaked tissue. If the tissue picks up any white residue, repeat. A clean tissue validates the decontamination.
The "Absorb-and-Seal" Protocol (Liquids)[1][2]
-
Absorb: Use vermiculite or a commercial organic spill pad.
-
Collect: Place saturated absorbents into a sealed bag, then into the solid waste container.
-
Decontaminate: Wash the surface with soap and water.
Visual Workflow: Spill Contingency
Caption: Step-by-step spill response workflow emphasizing dust control and verification.
Regulatory Compliance & Final Disposal
US EPA (RCRA) Classification
While 3-Ethylbenzamide is not explicitly listed on the P-List or U-List, it is regulated under the "Cradle-to-Grave" principle.[3][1]
-
Generator Status: You must characterize this waste based on process knowledge.
-
Waste Code: If dissolved in a flammable solvent (Flash point <60°C), code as D001 (Ignitable). If pure solid, it is generally Non-RCRA Regulated but must still be incinerated as chemical waste.
-
European Waste Code (EWC): 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances).
Final Disposition
The ultimate fate of this molecule should be High-Temperature Incineration .
-
Mechanism: Oxidation at >1000°C.
-
Byproducts:
, , (scrubbed). -
Prohibited: Do not landfill. Do not discharge to sewer (potential aquatic toxicity).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 257948, 3-Ethylbenzamide. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
Personal protective equipment for handling 3-Ethylbenzamide
Part 1: Executive Safety Summary
Immediate Action Required: 3-Ethylbenzamide (CAS: 13988-30-2) is a functionalized benzamide derivative predominantly encountered as a solid crystalline powder.[1] While not classified as a fatal acute toxin (Category 1 or 2), it poses significant cumulative risks to mucosal membranes and the respiratory tract.[1]
The "Hidden" Risk: The primary danger is not immediate chemical burn, but sensitization and respiratory inflammation caused by inhalation of fine particulates during weighing and transfer. Once dissolved, the risk profile shifts to the solvent system used (often DCM or Methanol), which permeates standard gloves faster than the solute itself.[1]
GHS Hazard Classification:
-
H335: May cause respiratory irritation (STOT SE 3)[5]
Part 2: The Hazard Mechanism (Scientific Integrity)
To select the correct PPE, you must understand the interaction between the chemical and biological tissue. 3-Ethylbenzamide acts as a local irritant.[1]
-
Respiratory Pathway (H335): As a benzamide derivative, the solid powder is often electrostatic.[1] Upon inhalation, particulates lodge in the bronchial mucosa.[1] The amide moiety can undergo hydrolysis in the moist environment of the lungs, potentially altering local pH and triggering an inflammatory cytokine response. Engineering control (Fume Hood) is prioritized over PPE here.
-
Dermal/Ocular Pathway (H315/H319): The lipophilic ethyl group facilitates penetration through the stratum corneum.[1] Once in the epidermal layer, it acts as a contact irritant.[1] Standard latex gloves are insufficient because they are permeable to the organic solvents (like Dichloromethane) typically used to dissolve this compound, carrying the irritant through the glove to the skin.
Part 3: PPE Selection Matrix
Standardization for Laboratory Workflows
| Protection Zone | Recommended Gear | Material Specification | Scientific Rationale |
| Hand (Primary) | Nitrile Gloves | Min.[1][6] thickness: 0.11 mm (4 mil) | Nitrile offers superior chemical resistance to organic amides compared to latex.[1] Crucial: If using halogenated solvents (DCM) to dissolve, double-glove or use Silver Shield® liners.[1] |
| Respiratory | Engineering Control | Class II Biosafety Cabinet or Chemical Fume Hood | The most effective protection against H335 (Dust).[1] If weighing outside a hood is unavoidable, a N95/P100 respirator is mandatory.[1] |
| Ocular | Safety Glasses | ANSI Z87.1+ with Side Shields | Prevents corneal contact from electrostatic dust kick-up.[1] Use Chemical Goggles if working with large quantities (>10g) where dust clouds are probable.[1] |
| Body | Lab Coat | 100% Cotton or Nomex (Fire Resistant) | Synthetic blends (polyester) can melt if the organic solvent carrier catches fire.[1] Cotton absorbs splashes and can be removed quickly.[1] |
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Weighing & Transfer (Solid State)
Risk: Inhalation of particulates.
-
Static Neutralization: 3-Ethylbenzamide powder is prone to static charge.[1] Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.[1] This prevents "jumping" of the powder, which causes contamination and inhalation risk.[1]
-
The "Draft Shield" Technique: If your analytical balance is not inside a fume hood:
Phase 2: Solubilization (Liquid State)
Risk: Dermal absorption via solvent carrier.
-
Solvent Selection: When dissolving 3-Ethylbenzamide, you will likely use Methanol, Ethanol, or Dichloromethane (DCM).[1]
-
Glove Permeation Check:
Phase 3: Disposal
Risk: Environmental contamination.
-
Segregation: Do not mix with aqueous acid waste.[1][6] Benzamides can hydrolyze to benzoic acids and amines under acidic conditions, potentially creating unwanted heat or pressure.[1]
-
Incineration: Dissolve waste solid in a combustible solvent (acetone/ethanol) and dispose of in the Organic Non-Halogenated waste stream (unless DCM is used) for thermal incineration.[1]
Part 5: Workflow Visualization
The following diagram illustrates the decision logic for PPE based on the physical state of the compound.
Caption: Decision logic for PPE selection based on the physical state of 3-Ethylbenzamide and the solvent carrier used.
References
-
PubChem. (2023).[1] 3-Ethylbenzamide Compound Summary (CID 11959).[1] National Library of Medicine.[1] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
